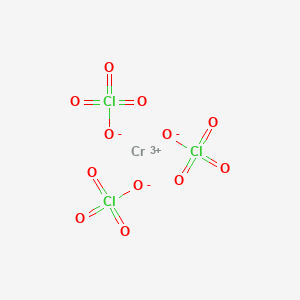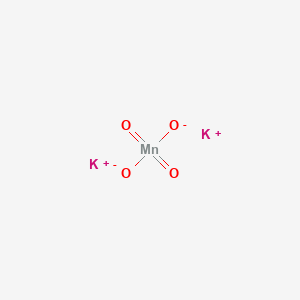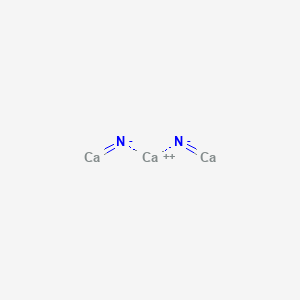
Potassium;iron(3+);hexahydroxide;disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;iron(3+);hexahydroxide;disulfate, also known as ferric potassium sulfate, is a chemical compound with the formula KFe(SO4)2·6H2O. This compound is commonly used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
Potassium;iron(3+);hexahydroxide;disulfate works by forming a complex with the impurities in water or the dyes in fabrics. This complex then settles to the bottom, allowing the purified water or dyed fabric to be separated from the impurities.
Efectos Bioquímicos Y Fisiológicos
Potassium;iron(3+);hexahydroxide;disulfate is not known to have any significant biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using potassium;iron(3+);hexahydroxide;disulfate in lab experiments is its ability to remove impurities from water, which is essential in many experiments. However, one limitation is that it can be difficult to obtain pure crystals of KFe(SO4)2·6H2O, which may affect the accuracy of some experiments.
Direcciones Futuras
For research include investigating its potential use in wastewater treatment, production of new materials, and improving the synthesis method.
Métodos De Síntesis
Potassium;iron(3+);hexahydroxide;disulfate can be synthesized by reacting potassium sulfate and iron(III) sulfate in the presence of sulfuric acid and water. The reaction produces a greenish-yellow solution, which is then cooled to form crystals of KFe(SO4)2·6H2O.
Aplicaciones Científicas De Investigación
Potassium;iron(3+);hexahydroxide;disulfate is widely used in various scientific research applications. It is commonly used as a coagulant in water treatment plants to remove impurities and suspended particles from water. It is also used as a mordant in the textile industry to fix dyes to fabrics. Additionally, it is used in the production of alum, which is used in paper manufacturing.
Propiedades
Número CAS |
12207-14-6 |
|---|---|
Nombre del producto |
Potassium;iron(3+);hexahydroxide;disulfate |
Fórmula molecular |
Fe3H6KO14S2 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
potassium;iron(3+);hexahydroxide;disulfate |
InChI |
InChI=1S/3Fe.K.2H2O4S.6H2O/c;;;;2*1-5(2,3)4;;;;;;/h;;;;2*(H2,1,2,3,4);6*1H2/q3*+3;+1;;;;;;;;/p-10 |
Clave InChI |
ZDRXNBQZPSLMJH-UHFFFAOYSA-D |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3].[Fe+3].[Fe+3] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3].[Fe+3].[Fe+3] |
Otros números CAS |
12449-90-0 |
Sinónimos |
jarosite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















